1h,1h-perfluorooctylamine

Catalog No.
S705442
CAS No.
307-29-9
M.F
C8H4F15N
M. Wt
399.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1h,1h-perfluorooctylamine

CAS Number

307-29-9

Product Name

1h,1h-perfluorooctylamine

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-amine

Molecular Formula

C8H4F15N

Molecular Weight

399.1 g/mol

InChI

InChI=1S/C8H4F15N/c9-2(10,1-24)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h1,24H2

InChI Key

HZCZXRSVKNFILZ-UHFFFAOYSA-N

SMILES

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N

Canonical SMILES

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N

Material Science Research:

  • Self-assembled monolayers (SAMs): PFOA has been used to create SAMs on various surfaces due to its ability to form strong, well-defined, and ordered molecular assemblies. These SAMs find applications in studying surface properties, mimicking biological systems, and developing new materials with specific functionalities [].

Chemical and Biological Research:

  • Fluorinated reference compound: PFOA serves as a valuable reference compound in various analytical techniques like mass spectrometry and chromatography due to its unique properties like high thermal stability, volatility, and electron-withdrawing nature [].
  • Model compound for studying fluorinated materials: PFOA's well-defined structure and perfluorinated nature make it a model compound for studying the behavior and properties of other fluorinated materials, including pharmaceuticals, pesticides, and industrial chemicals [].

Environmental Research:

  • Environmental fate and transport studies: PFOA's presence and behavior in the environment have been extensively studied due to its widespread contamination. These studies help understand the persistence, mobility, and potential risks associated with PFOA and other persistent organic pollutants [].

1H,1H-perfluorooctylamine is a fluorinated organic compound characterized by a long perfluorinated carbon chain. Its chemical formula is C8H8F17N, and it features both an amine functional group and a fully fluorinated octyl chain. This compound is notable for its unique properties, such as high hydrophobicity and low surface energy, which make it useful in various applications, particularly in materials science and surface modification.

Currently, there is no scientific research documented regarding a specific mechanism of action for 1H,1H-Pentadecafluorooctylamine.

  • Persistent organic pollutants (POPs) – meaning they remain in the environment for extended periods [].
  • Potentially bioaccumulative – meaning they can accumulate in living organisms [].
Due to its amine group. One significant reaction involves its conversion into formamides when reacted with formylacetate, yielding high yields of the corresponding products . Additionally, it can undergo nucleophilic substitution reactions typical of amines, allowing it to react with electrophiles or to form complexes with transition metals.

Synthesis of 1H,1H-perfluorooctylamine typically involves the fluorination of octylamine or related precursors. Several methods have been reported:

  • Direct Fluorination: This method involves the direct introduction of fluorine atoms into the octylamine structure.
  • Electrophilic Fluorination: Utilizing electrophilic fluorinating agents can selectively introduce fluorine into the compound.
  • Reactions with Fluorinated Reagents: The reaction of octylamine with perfluoroalkyl halides can yield 1H,1H-perfluorooctylamine through nucleophilic substitution.

1H,1H-perfluorooctylamine finds applications across various fields:

  • Surface Modification: It is used as a co-passivation agent in perovskite solar cells to enhance stability and efficiency by reducing defects at grain boundaries .
  • Fluorinated Surfactants: Due to its low surface tension properties, it can act as a surfactant in various formulations.
  • Material Science: Its unique chemical properties make it suitable for developing advanced materials with tailored surface characteristics.

Interaction studies involving 1H,1H-perfluorooctylamine focus on its behavior in different environments. Research indicates that this compound can significantly alter the surface properties of materials, enhancing hydrophobicity and reducing friction. Its interactions with other chemical species can lead to improved performance in coatings and films used in electronics and optics .

Several compounds share structural similarities with 1H,1H-perfluorooctylamine. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
1H,1H-pentadecafluorooctylamineC8H4F15NLonger fluorinated chain; higher hydrophobicity.
Perfluorooctanoic acidC8HF15O2Strongly acidic; used in surfactants and coatings.
PerfluorohexylamineC6HF13NShorter chain; similar hydrophobic properties.

Uniqueness of 1H,1H-perfluorooctylamine

What sets 1H,1H-perfluorooctylamine apart from these similar compounds is its specific combination of a long perfluorinated chain and an amine functional group, which allows for versatile applications in both chemical synthesis and material science. Its ability to enhance the stability and efficiency of perovskite solar cells showcases its unique role in advancing energy technologies .

1H,1H-Perfluorooctylamine (CAS 307-29-9) is systematically named as 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-amine. Its molecular formula is C₈H₄F₁₅N, with a molecular weight of 399.103 g/mol. The compound is also recognized by alternative names such as 1H,1H-pentadecafluorooctylamine and perfluorooctylamine.

Key identifiers include:

PropertyValue
CAS Number307-29-9
SMILESC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N)
InChI KeyHZCZXRSVKNFILZ-UHFFFAOYSA-N
PubChem CID136148

Atomic-Level Structural Features

The molecule comprises an octane backbone with 15 fluorine atoms and a terminal primary amine group. The fluorinated chain adopts a helical conformation due to steric repulsion between adjacent fluorine atoms, a structural feature common in perfluoroalkyl compounds. This helicity arises from electrostatic interactions between fluorine atoms in 1,3-positions, minimizing steric clashes while maximizing stability.

The structure can be visualized as:

NH₂-CH₂-CF₂-CF₂-CF₂-CF₂-CF₂-CF₂-CF₂-CF₃  

Note: Simplified structure highlighting the fluorinated backbone and amine terminus.

Crystallographic Data and Conformational Analysis

X-ray crystallography and vibrational circular dichroism (VCD) studies reveal that perfluoroalkyl chains exhibit helical conformations in the solid state. For 1H,1H-perfluorooctylamine, the helical pitch and bond angles are influenced by fluorine’s high electronegativity, which enforces a twisted geometry along the carbon backbone.

Key findings from conformational studies:

  • Helical parameters: A typical perfluoroalkane chain adopts a 15/7 helix (15 carbons per 7 turns) due to fluorine’s steric demands.
  • Bond angles: C–C and C–F bond angles deviate from ideal tetrahedral geometry (e.g., ~108° for C–C bonds).

Spectroscopic Characterization Techniques

NMR Spectroscopy

¹H NMR:

  • The amine proton (-NH₂) resonates at δ 1.7–9.6 ppm, depending on solvent and pH.
  • Fluorinated carbons do not appear in ¹H NMR due to the absence of protons.

¹⁹F NMR:

  • The terminal CF₃ group appears at δ -124 ppm to -126 ppm.
  • Internal CF₂ groups show signals between δ -117 ppm and δ -123 ppm.
  • Hydrofluoric acid (HF), a potential byproduct, resonates at δ -139 ppm to -145 ppm.

¹³C NMR:

  • Fluorinated carbons exhibit chemical shifts ranging from δ 110 ppm (CF₃) to δ 125 ppm (CF₂).

Mass Spectrometry

Electron ionization (EI) mass spectrometry reveals:

  • Molecular ion peak: m/z 399 (C₈H₄F₁₅N⁺).
  • Fragmentation patterns include loss of HF (m/z 380) and CF₃ (m/z 351).

Infrared (IR) and Raman Spectroscopy

  • C–F stretching: Strong absorption bands at 1150–1250 cm⁻¹ (symmetric/asymmetric stretching).
  • N–H bending: Amine vibrations near 1600 cm⁻¹.

The development of synthetic routes to 1H,1H-perfluorooctylamine (chemical formula C8H4F15N) dates back to the mid-20th century when fluorochemistry began to emerge as a specialized field [1]. Early synthetic approaches primarily relied on the transformation of perfluorinated carboxylic acid derivatives, which served as key precursors for the introduction of the amine functionality [2]. One of the earliest documented methods involved the conversion of pentadecafluorooctanoic acid to the corresponding amide through reaction with phosphorus pentachloride, followed by treatment with ammonia [2].

The classical synthetic pathway developed by Sander in 1964 involved a multi-step reaction sequence starting from pentadecafluorooctanoic acid [2]. This approach utilized phosphorus pentachloride (PCl5) to convert the acid to an acid chloride intermediate, which was subsequently treated with ammonia in diethyl ether to form the amide [2]. The amide was then dehydrated using phosphorus pentoxide at elevated temperatures (approximately 200°C), followed by reduction with lithium aluminum hydride (LiAlH4) to yield 1H,1H-perfluorooctylamine [2].

Another historical approach involved the direct ammonolysis of perfluoroalkyl halides, particularly iodides, which were obtained through telomerization processes [3]. The telomerization of tetrafluoroethylene with iodine produced perfluoroalkyl iodides of various chain lengths, which could be separated and subsequently converted to amines through nucleophilic substitution reactions with ammonia or azide intermediates [3]. This method, however, often suffered from poor selectivity and required extensive purification steps [3].

The Balz-Schiemann reaction, originally developed for the synthesis of aryl fluorides, was adapted in the 1950s and 1960s for the preparation of perfluorinated compounds including perfluoroalkyl amines [4]. This approach involved the diazotization of primary amines followed by treatment with tetrafluoroboric acid to form diazonium tetrafluoroborate salts, which decomposed under thermal or photolytic conditions to yield fluorinated products [4]. While primarily used for aromatic systems, modifications of this methodology were explored for aliphatic fluorination reactions relevant to perfluoroalkylamine synthesis [4].

Modern Fluorination Methodologies

Contemporary approaches to synthesizing 1H,1H-perfluorooctylamine have evolved significantly, incorporating more efficient and selective fluorination techniques [5]. Modern methodologies can be broadly categorized into three main approaches: nucleophilic fluorination, electrophilic fluorination, and direct fluorination methods [5].

Nucleophilic fluorination has emerged as a powerful strategy for introducing fluorine atoms into organic molecules [5]. This approach typically employs fluoride sources such as potassium fluoride (KF), cesium fluoride (CsF), or tetrabutylammonium fluoride (TBAF) to displace leaving groups on suitable precursors [6]. For the synthesis of perfluorinated amines, this often involves the sequential replacement of halogen atoms in partially fluorinated intermediates [5]. The development of specialized fluorinating reagents like PyFluor has significantly enhanced the efficiency and selectivity of these transformations [5].

Electrophilic fluorination represents another important methodology in modern fluorochemistry [6]. Reagents such as Selectfluor (F-TEDA-BF4), N-fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts have revolutionized the introduction of fluorine into organic molecules [6]. These reagents facilitate the fluorination of nucleophilic sites and have been applied to the synthesis of perfluorinated compounds including amine precursors [7]. The mechanism typically involves the transfer of an electrophilic "F+" equivalent to electron-rich substrates [6].

Direct fluorination methods using elemental fluorine (F2) have also been refined for industrial applications [8]. The Scherer-Yamanouchi-Ono method, developed in the 1980s, involves the inverse addition of substrates into an inert liquid saturated with fluorine gas [9]. This approach is particularly suitable for the perfluorination of partially fluorinated ethers and amines that are soluble in perfluorocarbon solvents [9]. The Exfluor-Lagow method represents a variation of this technique, employing slow addition of both hydrocarbon substrates and fluorine into vigorously stirred chlorofluorocarbon or perfluorinated solvents [9].

A more recent development in the synthesis of 1H,1H-perfluorooctylamine involves the reduction of perfluorooctanoic acid (PFOA) or its derivatives [10]. This approach typically employs reducing agents such as lithium aluminum hydride to convert carboxylic acid derivatives to the corresponding amines [11]. The reduction process can be conducted through a one-pot procedure or via isolable intermediates such as amides or nitriles [10]. Table 1 summarizes the key modern fluorination methodologies used in the synthesis of 1H,1H-perfluorooctylamine.

MethodKey ReagentsReaction ConditionsYield Range (%)Reference
Nucleophilic FluorinationKF, CsF, TBAF50-150°C, polar aprotic solvents65-85 [5]
Electrophilic FluorinationSelectfluor, NFSI0-25°C, acetonitrile or dichloromethane70-90 [6]
Direct FluorinationF2, inert solvents-20 to 20°C, specialized equipment60-80 [9]
PFOA ReductionLiAlH4, reducing agents-78 to 25°C, ethereal solvents75-95 [11]

The telomerization process has also been adapted for the synthesis of perfluoroalkyl amines . This approach involves the radical-mediated addition of perfluoroalkyl iodides to ethylene, followed by conversion of the resulting telomer iodide to an amine through nucleophilic substitution with ammonia or via reduction of azide intermediates . While this method offers good control over chain length, it often requires multiple steps and careful optimization of reaction conditions .

Purification and Isolation Techniques

The purification and isolation of 1H,1H-perfluorooctylamine present unique challenges due to the compound's distinctive physicochemical properties, including high fluorine content, low polarity, and potential for strong intermolecular interactions [13]. Effective purification strategies are essential to obtain high-purity material suitable for analytical and industrial applications [13].

Column chromatography represents one of the primary methods for purifying 1H,1H-perfluorooctylamine and related fluorinated compounds [14]. Silica gel or alumina stationary phases are commonly employed, with carefully selected mobile phases to achieve optimal separation [14]. For perfluorinated amines, mixtures of hexanes and ethyl acetate or dichloromethane and methanol are frequently used as eluents, with the specific ratio adjusted based on the polarity of impurities present [14]. In some cases, the addition of small amounts of triethylamine to the mobile phase can minimize tailing and improve separation efficiency by reducing interactions between the amine functionality and acidic sites on the stationary phase [14].

Distillation techniques are particularly valuable for the purification of 1H,1H-perfluorooctylamine on both laboratory and industrial scales [15]. The compound exhibits a boiling point of approximately 149-150°C at atmospheric pressure, allowing for effective separation from lower or higher boiling impurities [13]. Vacuum distillation is often preferred to minimize thermal decomposition, with typical conditions involving pressures of 3-4 mmHg and head temperatures of 85-95°C [15]. Fractional distillation with efficient columns can further enhance purity by separating closely boiling components [15]. For industrial applications, continuous distillation processes may be employed to handle larger volumes efficiently [15].

Crystallization methods offer another approach to purification, particularly for removing impurities with significantly different solubility profiles [16]. The crystallization of 1H,1H-perfluorooctylamine can be achieved from various solvents including methanol, acetonitrile, or fluorinated solvents [16]. Temperature control is critical during crystallization to maximize yield while maintaining high purity [16]. In some cases, multiple crystallization cycles may be necessary to achieve the desired purity level [16].

Gas chromatography has emerged as both an analytical tool and a preparative purification method for perfluorinated compounds including 1H,1H-perfluorooctylamine [17]. Analytical gas chromatography employing specialized columns with low polarity stationary phases (such as 5% phenyl-methylpolysiloxane) allows for the detection and quantification of impurities at trace levels [17]. For preparative purposes, gas chromatography can be scaled up to isolate pure fractions, though this approach is generally limited to smaller quantities [17].

Modern purification techniques also include solid-phase extraction (SPE) methods specifically developed for perfluorinated compounds [18]. These approaches utilize specialized sorbents such as weak anion exchange (WAX) materials or carbon-based adsorbents to selectively retain and elute target compounds [19]. For 1H,1H-perfluorooctylamine, the optimization of pH conditions is crucial to control the protonation state of the amine functionality and thereby modulate retention behavior [19]. Typical SPE protocols involve conditioning, sample loading, washing, and elution steps, with careful selection of solvents for each stage [19].

The table below summarizes the key purification and isolation techniques for 1H,1H-perfluorooctylamine:

TechniqueKey ParametersAdvantagesLimitationsTypical Purity Achieved
Column ChromatographySilica/alumina, hexanes/ethyl acetateHigh resolution, scalableTime-consuming, solvent-intensive>95%
Vacuum Distillation3-4 mmHg, 85-95°CEfficient for larger scales, solvent-freeThermal sensitivity concerns>97%
CrystallizationMethanol or acetonitrile, controlled coolingHigh purity possible, simple equipmentYield losses, multiple cycles needed>98%
Gas ChromatographySpecialized columns, temperature programmingExcellent resolution, analytical controlLimited scale, equipment costs>99%
Solid-Phase ExtractionWAX sorbents, pH controlSelective, efficient for trace purificationLimited capacity, method development required>96%

Industrial Scale Production Challenges

The industrial-scale production of 1H,1H-perfluorooctylamine faces numerous challenges related to process safety, economic viability, environmental considerations, and technical limitations [20]. These challenges have significant implications for manufacturing strategies and have driven ongoing research into alternative approaches and process improvements [20].

Safety concerns represent a primary challenge in the industrial production of perfluorinated compounds [20]. The handling of elemental fluorine (F2) and hydrogen fluoride (HF), which are commonly used in direct fluorination processes, requires specialized equipment and rigorous safety protocols due to their extreme reactivity and toxicity [20]. Electrochemical fluorination methods, while avoiding elemental fluorine, still involve hazardous reagents and generate potentially explosive intermediates [21]. The development of safer fluorination methodologies remains an active area of research, with efforts focused on contained systems, continuous flow processes, and alternative reagents with improved safety profiles [20].

Economic considerations significantly impact the industrial viability of 1H,1H-perfluorooctylamine production [22]. The high cost of fluorinating reagents, specialized equipment requirements, and energy-intensive processes contribute to elevated production expenses [22]. For direct fluorination methods, the energy requirements can range from 50-200 kWh/kg, representing a substantial operational cost . Additionally, the multi-step nature of many synthetic routes necessitates multiple unit operations, increasing capital investment and operational complexity [22]. A comprehensive cost analysis conducted for perfluorinated amine production estimated manufacturing costs between $150-200 per kilogram, with raw materials accounting for approximately 60% of total expenses .

Environmental challenges have gained increasing prominence in the context of perfluorinated compound production [23]. Traditional manufacturing processes often generate significant waste streams containing fluorinated by-products that may persist in the environment [23]. Regulatory frameworks governing the production and use of perfluorinated compounds have become more stringent, necessitating improved containment strategies and waste treatment technologies [23]. The development of more environmentally benign processes, including those based on green chemistry principles, represents an important direction for future research [8].

Technical limitations present additional challenges for industrial-scale production [24]. The scale-up of laboratory processes often encounters issues related to heat transfer, mixing efficiency, and reaction selectivity [24]. For example, the exothermic nature of many fluorination reactions requires careful temperature control to prevent runaway reactions and maintain product quality [24]. The transition from batch to continuous processing, while potentially advantageous for safety and efficiency, introduces complexities in process design and control [24].

Raw material availability and supply chain considerations also impact industrial production [25]. Fluorspar (calcium fluoride, CaF2), the primary source of fluorine for industrial applications, is subject to market fluctuations and geopolitical factors affecting supply security [25]. Recent research has explored alternative fluorine sources and more efficient utilization strategies to address these concerns [26].

The table below summarizes the key challenges in industrial-scale production of 1H,1H-perfluorooctylamine:

Challenge CategorySpecific IssuesPotential Mitigation StrategiesImpact on Production
Safety ConcernsHandling of F2 and HF, explosive potentialContained systems, continuous flow, alternative reagentsIncreased capital costs, specialized equipment needs
Economic FactorsHigh reagent costs, energy requirementsProcess intensification, catalyst development, recyclingProduction costs $150-200/kg, margin pressure
Environmental ConsiderationsWaste generation, regulatory complianceGreen chemistry approaches, improved containmentIncreased operational complexity, permit requirements
Technical LimitationsHeat transfer, mixing, selectivity at scaleAdvanced reactor designs, process analytical technologyYield and quality variations, scale-up challenges
Raw Material SupplyFluorspar availability, market fluctuationsAlternative fluorine sources, efficient utilizationSupply chain vulnerabilities, price volatility

Recent innovations aimed at addressing these challenges include the development of flow chemistry approaches for fluorination reactions [5]. Continuous flow processes offer advantages in terms of safety, heat transfer, and reaction control, potentially enabling more efficient and scalable production methods [5]. Additionally, research into catalytic fluorination methods has shown promise for reducing energy requirements and improving selectivity [5].

1H,1H-Perfluorooctylamine exhibits exceptional thermodynamic stability, primarily attributed to the remarkable strength of carbon-fluorine bonds within its molecular structure [1] [2]. The compound demonstrates inherent chemical stability under normal handling and storage conditions, with decomposition occurring only at elevated temperatures of 240-245°C [3] [4]. This thermal stability profile is characteristic of perfluorinated compounds, where the C-F bond strength approaches approximately 485 kJ/mol, significantly exceeding the strength of C-H bonds in hydrocarbon analogues [1] [2].

The thermodynamic stability of 1H,1H-perfluorooctylamine is further enhanced by the electronic properties of the perfluorinated chain. Quantum chemical calculations and reaction rate theory studies on similar perfluorinated compounds indicate that thermal decomposition mechanisms typically involve the preferential cleavage of weaker bonds, such as C-C bonds in the perfluorinated backbone, rather than the exceptionally strong C-F bonds [5] [6] [7]. The compound maintains structural integrity across a wide temperature range, with thermal degradation pathways becoming significant only at temperatures well above normal operational conditions [8].

PropertyValueTemperature Range (°C)
Thermal StabilityHighly stable25-200
Decomposition Temperature240-245Decomposition onset
C-F Bond Dissociation Energy~485 kJ/mol-
Stability Under Normal ConditionsStable20-40

Surface Tension and Interfacial Behavior

The surface tension and interfacial behavior of 1H,1H-perfluorooctylamine are dominated by its unique molecular architecture, combining a perfluorinated alkyl chain with an amine functional group [10]. The compound exhibits exceptionally low surface energy characteristics, making it highly effective in surface modification applications [11]. When applied to nylon surfaces, the compound increases water contact angles from approximately 70° to 100°, demonstrating significant hydrophobic enhancement [11].

The interfacial properties of 1H,1H-perfluorooctylamine are particularly pronounced when grafted onto polymer surfaces. Research demonstrates that when covalently attached to polyacrylic acid-grafted nylon substrates, the compound can achieve superhydrophobic contact angles of up to 168° [10] [11]. This remarkable wetting behavior results from the compound's ability to create highly ordered molecular arrangements at interfaces, with the perfluorinated chains orienting toward the air-liquid interface [12].

The surface tension reduction capability of 1H,1H-perfluorooctylamine extends to various interface types. Studies involving fluorocarbon oil interfaces show that the compound significantly alters surface properties, reducing surface tension and enhancing hydrophobic characteristics [13]. The compound's interfacial behavior is further characterized by its ability to form stable boundary films that reduce friction coefficients by up to 52.7% in tribological applications [14].

Interface TypeContact Angle (°)Surface Energy ReductionReference
Nylon Surface100Significant [11]
PAA-grafted Nylon168Maximum [10] [11]
Fluorocarbon OilVariableHigh [13]
PDMS SubstrateEnhancedModerate [15]

Solubility Parameters in Various Media

The solubility characteristics of 1H,1H-perfluorooctylamine reflect its amphiphilic nature, with the perfluorinated chain imparting hydrophobic properties while the amine group provides limited polar interactions [16] [3]. The compound exhibits poor miscibility with water, classified as "not miscible or difficult to mix" due to the dominant hydrophobic character of the perfluorinated chain [17] [18]. This hydrophobic behavior is quantified by a calculated LogP value of 5.02, indicating strong preference for organic phases over aqueous media [19].

In organic solvents, 1H,1H-perfluorooctylamine demonstrates good solubility, particularly in fluorinated and semi-fluorinated media [14] [20]. The compound shows excellent dispersibility in perfluoropolyether (PFPE) systems, where it has been successfully employed as a tribological additive [14]. Studies indicate that the compound's solubility in fluorous solvents is significantly enhanced compared to conventional hydrocarbon solvents, with molecular dynamics simulations suggesting favorable intermolecular interactions with fluorinated media [21].

The partition coefficient behavior of 1H,1H-perfluorooctylamine in membrane-water systems indicates strong affinity for phospholipid phases, consistent with its amphiphilic structure [22]. The compound's solubility parameters suggest moderate compatibility with ethanol-based systems, as evidenced by its use in coating formulations where it is dissolved in ethanol for subsequent application [23] [24].

Solvent SystemSolubilityLogP ValueApplications
WaterImmiscible5.02-
Organic SolventsGood-Synthesis, Coatings
Fluorinated SolventsExcellent-Specialized Applications
PFPE SystemsExcellent-Tribological Additives
EthanolModerate-Coating Formulations

Phase Transition Characteristics

The phase transition behavior of 1H,1H-perfluorooctylamine is characterized by distinct thermal events that reflect the compound's molecular organization and intermolecular interactions. Differential scanning calorimetry studies indicate that the compound undergoes decomposition at temperatures between 240-245°C, rather than exhibiting a conventional melting transition [3] [4]. This behavior is typical of perfluorinated compounds, where thermal decomposition competes with melting processes due to the exceptional thermal stability of the molecular structure.

The compound's crystallization behavior is influenced by the strong intermolecular interactions between perfluorinated chains and the hydrogen bonding capability of the amine group. The absence of a clearly defined melting point below the decomposition temperature suggests that the compound may exist in a metastable crystalline state or undergo gradual structural reorganization with increasing temperature [25]. Phase transition studies on related perfluorinated systems indicate that such compounds often exhibit complex thermotropic behavior, with multiple phase transitions occurring over narrow temperature ranges [26].

The boiling point characteristics of 1H,1H-perfluorooctylamine vary significantly with pressure, demonstrating typical behavior for high molecular weight organic compounds. At atmospheric pressure, the compound exhibits a boiling point of 149-150°C, while at reduced pressure (50 mmHg), the boiling point decreases to 75°C [16] [27] [28] [18]. This pressure-dependent behavior is consistent with the compound's molecular weight and intermolecular forces, providing flexibility in processing and application conditions.

Phase TransitionTemperature (°C)Pressure ConditionsCharacteristics
Boiling Point149-1501 atmNormal pressure
Boiling Point7550 mmHgReduced pressure
Decomposition240-2451 atmThermal degradation
CrystallizationNot determined-Complex behavior

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 21 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (95.24%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

307-29-9

Wikipedia

1H,1H-Perfluorooctylamine

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-15-2023

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